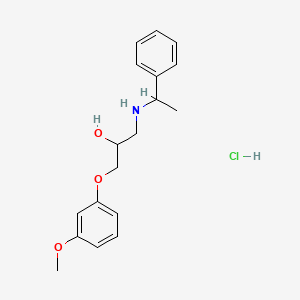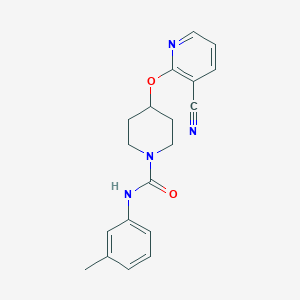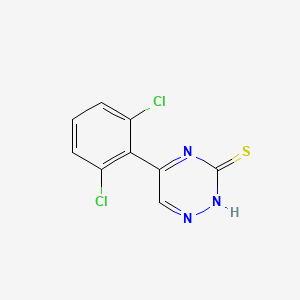![molecular formula C23H24FNO4 B2381153 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid CAS No. 2375268-59-8](/img/structure/B2381153.png)
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H24FNO4 and its molecular weight is 397.446. The purity is usually 95%.
BenchChem offers high-quality 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Peptides
This compound is utilized in synthesizing other chemical derivatives . For example, it’s involved in the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, prepared from 3-bromopyruvic acid.
Formation of Carbamates and Dipeptidyl Urea Esters
Material Science and Polymer Chemistry
The compound has applications in material science, particularly in the synthesis of polyamides and other polymers. It’s used in creating aromatic polyamides featuring ether and fluorenylidene groups, which demonstrate significant thermal stability and solubility in organic solvents.
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, derivatives of this compound are employed in developing high-performance organic light-emitting diodes (OLEDs). This involves using full hydrocarbons derived from the compound in OLEDs, resulting in improved efficiency and performance.
Organic Chemistry and Reaction Mechanisms
It plays a role in understanding reaction mechanisms in organic chemistry. Studies involving fluorenyl carbocations, derived from similar compounds, provide insights into intramolecular hydride migration, a key process in organic synthesis.
Solid-Phase Synthesis of Peptides and Proteins
One of its main applications is in the synthesis of peptides and proteins. It is used as a building block in the solid-phase synthesis of peptides and proteins due to its stability and compatibility with various coupling reagents.
Mécanisme D'action
Target of Action
The primary targets of the compound “4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid” are currently unknown. This compound is structurally similar to other Fmoc-protected amino acids , which are typically used in peptide synthesis . Therefore, it may interact with similar biological targets as these compounds.
Mode of Action
Fmoc-protected amino acids are typically used as building blocks in peptide synthesis, where they can form peptide bonds with other amino acids to create larger peptide chains .
Biochemical Pathways
Given its structural similarity to fmoc-protected amino acids, it may be involved in the synthesis of peptides and proteins . These molecules play crucial roles in a wide range of biological processes, including cell signaling, immune response, and enzymatic reactions.
Pharmacokinetics
Like other fmoc-protected amino acids, it is likely to be absorbed and distributed throughout the body, metabolized to remove the protective group, and excreted via the kidneys .
Result of Action
If it behaves similarly to other fmoc-protected amino acids, it may contribute to the synthesis of peptides and proteins, which can have a wide range of effects depending on the specific peptide or protein produced .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the Fmoc group is typically removed under basic conditions, so the compound’s action may be influenced by the pH of its environment .
Propriétés
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO4/c24-23(11-9-15(10-12-23)21(26)27)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPJXTVPFUGDSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)


![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)
![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)


![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)
